Cas no 611-24-5 (2-(Methylamino)phenol)

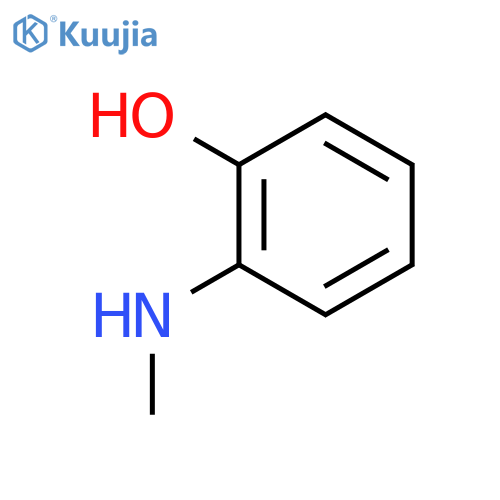

2-(Methylamino)phenol structure

商品名:2-(Methylamino)phenol

2-(Methylamino)phenol 化学的及び物理的性質

名前と識別子

-

- Phenol,2-(methylamino)-

- 2-(Methylamino)phenol

- 2-METHYLAMINOPHENOL

- 2-hydroxyphenylmethylamine

- N-Methyl-2-aminophenol

- N-Methyl-2-hydroxyaniline

- N-methylaminophenol

- N-Methyl-o-hydroxyaniline

- NSC 245030

- o-(Methylamino)phenol

- 2-methylamino-phenol

- Phenol, (methylamino)-

- JHKKTXXMAQLGJB-UHFFFAOYSA-N

- Phenol, o-(methylamino)-

- Phenol, 2-(methylamino)-

- NSC245030

- 2-(N-methylamino)-phenol

- STK011284

- SBB017053

- UNII-LDM886MY3T

- NSC-245030

- NS00034577

- 2-(Methylamino)phenol, >=97%

- EINECS 210-263-5

- AKOS006223481

- PS-5336

- 611-24-5

- SCHEMBL457878

- CS-B1556

- Phenol, 2-(aminomethyl)-

- SY110000

- DB-014154

- LDM886MY3T

- O10530

- CHEMBL281223

- MFCD00462180

- EN300-176677

- 2-(n-methylamino)phenol

- 2-Hydroxy-N-methylaniline

- DTXSID60209976

-

- MDL: MFCD00462180

- インチ: 1S/C7H9NO/c1-8-6-4-2-3-5-7(6)9/h2-5,8-9H,1H3

- InChIKey: JHKKTXXMAQLGJB-UHFFFAOYSA-N

- ほほえんだ: O([H])C1=C([H])C([H])=C([H])C([H])=C1N([H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 123.06800

- どういたいしつりょう: 123.068413911g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 85

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 3

- トポロジー分子極性表面積: 32.299

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

じっけんとくせい

- 色と性状: 褐色結晶粉末

- 密度みつど: 1.147±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 89-94 °C

- ふってん: 232.6±23.0 ºC (760 Torr),

- フラッシュポイント: 122.1±13.3 ºC,

- 屈折率: 1.5730 (589.3 nm 33 ºC)

- ようかいど: 微溶性(5.2 g/l)(25ºC)、

- PSA: 32.26000

- LogP: 1.50690

- ようかいせい: 未確定

2-(Methylamino)phenol セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P264+P280+P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 22

- セキュリティの説明: H302

-

危険物標識:

- ちょぞうじょうけん:アルゴン充填貯蔵

2-(Methylamino)phenol 税関データ

- 税関コード:2922299090

- 税関データ:

中国税関コード:

2922299090概要:

2922299090。他のアミノ基(ナフトール/フェノール)およびエーテル/エステル(1つ以上の酸素含有基を含む塩を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

要約:

2922299090。他のアミノナフトール及び他のアミノフェノールは、1種以上の酸素官能基を含むものを除いて、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

2-(Methylamino)phenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM186576-5g |

2-(Methylamino)phenol |

611-24-5 | 95%+ | 5g |

$514 | 2022-06-10 | |

| eNovation Chemicals LLC | D953972-10g |

2-(Methylamino)phenol |

611-24-5 | 98% | 10g |

$135 | 2024-06-07 | |

| eNovation Chemicals LLC | D953972-25g |

2-(Methylamino)phenol |

611-24-5 | 98% | 25g |

$215 | 2024-06-07 | |

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S38934-1g |

2-Methylaminophenol |

611-24-5 | 98% | 1g |

¥220.00 | 2021-12-16 | |

| Key Organics Ltd | PS-5336-1MG |

2-(Methylamino)phenol |

611-24-5 | >95% | 1mg |

£37.00 | 2025-02-09 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M822750-25g |

2-(Methylamino)phenol |

611-24-5 | ≥97% | 25g |

2,400.00 | 2021-05-17 | |

| Apollo Scientific | OR5095-1g |

2-(Methylamino)phenol |

611-24-5 | 98% | 1g |

£17.00 | 2025-03-21 | |

| Chemenu | CM186576-10g |

2-(Methylamino)phenol |

611-24-5 | 95% | 10g |

$701 | 2021-06-16 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | O10530-25g |

2-(METHYLAMINO)PHENOL |

611-24-5 | 25g |

¥4320.0 | 2023-09-15 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1065389-5g |

2-(Methylamino)phenol |

611-24-5 | 98% | 5g |

¥396.00 | 2024-05-07 |

2-(Methylamino)phenol 関連文献

-

Jian-Bo Feng,Xiao-Feng Wu Green Chem. 2015 17 4522

-

2. The synthesis and identification of some N-methylated aminonitrophenolsG. W. Amery,J. F. Corbett J. Chem. Soc. C 1967 1053

-

Monotosh Mondal,Soumavo Ghosh,Souvik Maity,Sanjib Giri,Ashutosh Ghosh Inorg. Chem. Front. 2020 7 247

-

Jianmin Zhou,Zhi-Yuan Ma,Chantale Shonhe,Su-Hui Ji,Yun-Rui Cai Green Chem. 2021 23 8566

-

5. 2-Aminophenolate ligands for phosphorus(v): a lithium salt featuring the chiral [P(OC6H4NR)3]? anionChuantian Zhan,Zeyu Han,Brian O. Patrick,Derek P. Gates Dalton Trans. 2018 47 12118

611-24-5 (2-(Methylamino)phenol) 関連製品

- 3743-22-4(2-(Dimethylamino)phenol)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

推奨される供給者

Amadis Chemical Company Limited

(CAS:611-24-5)2-(Methylamino)phenol

清らかである:99%

はかる:25g

価格 ($):170.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:611-24-5)2-甲氨基苯酚

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ